

# Olutasidenib's Target Selectivity for Mutant IDH1: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Olutasidenib*

Cat. No.: *B609739*

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## Executive Summary

**Olutasidenib** (formerly FT-2102) is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis.

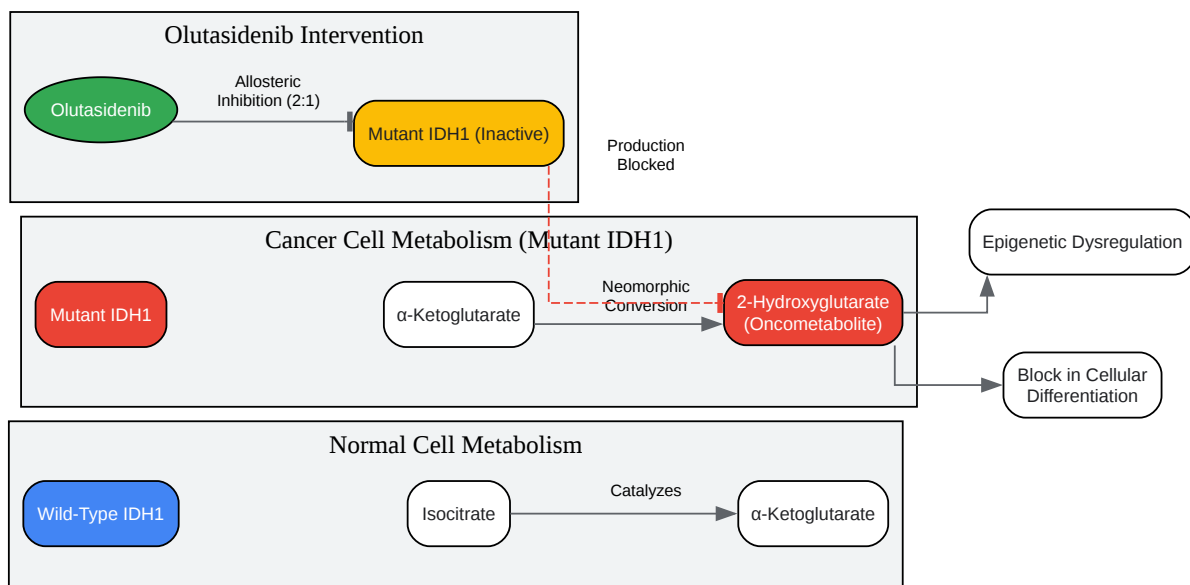
**Olutasidenib** is an allosteric inhibitor that specifically targets mutant IDH1, effectively reducing 2-HG levels and restoring normal cellular differentiation.[1][2][3][4][5] This technical guide provides a comprehensive overview of the target selectivity of **olutasidenib**, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

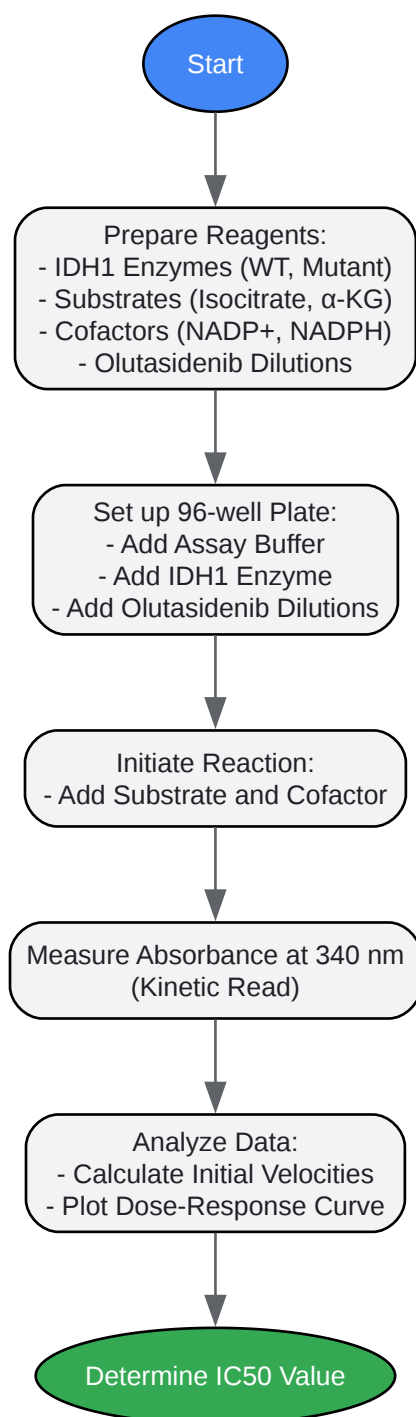
## Mechanism of Action and Target Selectivity

**Olutasidenib** exerts its therapeutic effect through the selective inhibition of mutated IDH1 enzymes.[2][6][7] Unlike the wild-type (WT) IDH1 enzyme, which catalyzes the conversion of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG), mutant IDH1 gains the ability to convert  $\alpha$ -KG to 2-HG.[2][5] **Olutasidenib** is an allosteric inhibitor, binding to a hydrophobic pocket near the dimer interface of the mutant IDH1 enzyme.[3][5] This binding event stabilizes the enzyme in an open, inactive conformation, thereby preventing the catalytic activity required for 2-HG production.[3]

A distinguishing feature of **olutasidenib** is its unique binding stoichiometry. It binds to the mutant IDH1 dimer at a 2:1 ratio, with one molecule of the inhibitor binding to each monomer of the dimer.[1][5] This is in contrast to other IDH1 inhibitors like ivosidenib, which binds at a 1:1 ratio.[5] This distinct binding mode may contribute to its high potency and selectivity.

## Signaling Pathway





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